

A Spectroscopic Comparison of Methyl Dimethoxyacetate and Its Analogues

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Compound of Interest

Compound Name: Methyl dimethoxyacetate

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Spectroscopic Differentiation

In the fields of organic synthesis and drug development, precise structural confirmation of molecules is paramount. **Methyl dimethoxyacetate**, a key building block and reagent, is often used alongside structurally similar analogues. Distinguishing between these compounds requires a detailed understanding of their unique spectroscopic fingerprints. This guide provides a comprehensive comparison of the spectroscopic data for **methyl dimethoxyacetate** and its common analogues, supported by experimental data and protocols to aid in their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl dimethoxyacetate** and selected analogues. These values are critical for differentiating the compounds based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data Comparison (CDCl₃)

Compound	δ 4.5-5.0 (s, 1H)	δ 3.7-3.8 (s, 3H)	δ 3.4-3.5 (s, 6H)	Other Signals (ppm)
Methyl Dimethoxyacetate	~4.6	✓	✓	-
Ethyl Dimethoxyacetate	~4.6	-	✓	~4.2 (q, 2H), ~1.3 (t, 3H)
Methyl Diethoxyacetate	~4.8	✓	-	~3.6 (q, 4H), ~1.2 (t, 6H)
Dimethoxyacetic Acid	~4.7	-	✓	~9-11 (br s, 1H)
Methyl Methoxyacetate	-	✓	-	~4.0 (s, 2H), ~3.4 (s, 3H)

Key Differentiating Features in ^1H NMR:

- The Acetal Proton: The singlet around 4.6-4.8 ppm is characteristic of the $\text{CH}(\text{OCH}_3)_2$ proton in the dimethoxy- analogues. Methyl methoxyacetate lacks this signal, instead showing a singlet for the $-\text{CH}_2-\text{O}-$ group around 4.0 ppm.[\[1\]](#)[\[2\]](#)
- Ester Group: A methyl ester is identified by a sharp singlet at ~3.7-3.8 ppm ($-\text{COOCH}_3$). An ethyl ester shows a quartet around 4.2 ppm and a triplet around 1.3 ppm ($-\text{COOCH}_2\text{CH}_3$).[\[3\]](#)[\[4\]](#)
- Alkoxy Groups: The methoxy groups ($-\text{OCH}_3$) on the acetal appear as a singlet for 6 protons at ~3.4 ppm. The corresponding ethoxy groups on methyl diethoxyacetate show a quartet and triplet.[\[5\]](#)
- Carboxylic Acid: Dimethoxyacetic acid is distinguished by the broad singlet for the acidic proton at a downfield shift of 9-11 ppm.[\[6\]](#)

Table 2: Key ^{13}C NMR Chemical Shifts (CDCl_3)

Compound	C=O	CH(OR) ₂	-COOCH ₃	-CH ₂ (OR)	OCH ₃
Methyl Dimethoxyacetate	~169	~102	~52	-	~54
Methyl Methoxyacetate	~171	-	~52	~70	~59

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	C=O Stretch (Ester)	C=O Stretch (Acid)	O-H Stretch (Acid)	C-O Stretch
Methyl Dimethoxyacetate	~1750	-	-	~1100-1250
Ethyl Dimethoxyacetate	~1750	-	-	~1100-1250
Methyl Diethoxyacetate	~1750	-	-	~1100-1250
Dimethoxyacetic Acid	-	~1730	~2500-3300 (broad)	~1100-1250
Methyl Methoxyacetate	~1755	-	-	~1120-1210

Key Differentiating Features in IR Spectroscopy:

- The most prominent feature is the strong carbonyl (C=O) absorption. For esters, this appears around 1750 cm⁻¹.^[7]
- Dimethoxyacetic acid is easily identified by the presence of a very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1730 cm⁻¹.^[6]

- All compounds show strong C-O stretching bands in the fingerprint region (1100-1250 cm^{-1}), characteristic of the ether and ester functionalities.[\[1\]](#)[\[7\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Molecular Ion (M^+)	Key Fragment (m/z)
Methyl Dimethoxyacetate	$\text{C}_5\text{H}_{10}\text{O}_4$	134.13	Often weak or absent	103 $[\text{M}-\text{OCH}_3]^+$, 75 $[\text{CH}(\text{OCH}_3)_2]^+$
Ethyl Dimethoxyacetate	$\text{C}_6\text{H}_{12}\text{O}_4$	148.16	Weak/absent	103 $[\text{M}-\text{OC}_2\text{H}_5]^+$, 75 $[\text{CH}(\text{OCH}_3)_2]^+$
Methyl Diethoxyacetate	$\text{C}_7\text{H}_{14}\text{O}_4$	162.18	Weak/absent	131 $[\text{M}-\text{OCH}_3]^+$, 103 $[\text{CH}(\text{OC}_2\text{H}_5)_2]^+$
Dimethoxyacetic Acid	$\text{C}_4\text{H}_8\text{O}_4$	120.10	Weak/absent	75 $[\text{CH}(\text{OCH}_3)_2]^+$, 45 $[\text{COOH}]^+$
Methyl Methoxyacetate	$\text{C}_4\text{H}_8\text{O}_3$	104.10	Present	75 $[\text{M}-\text{CHO}]^+$, 59 $[\text{COOCH}_3]^+$

Key Differentiating Features in Mass Spectrometry:

- The molecular ion peak provides the molecular weight, which is unique for each analogue.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
- A characteristic and often base peak for the dimethoxy- compounds is the fragment at $m/z = 75$, corresponding to the stable $[\text{CH}(\text{OCH}_3)_2]^+$ cation.[\[10\]](#) For diethoxy- analogues, the corresponding fragment is at $m/z = 103$.
- Loss of the alkoxy group from the ester ($[\text{M}-\text{OR}]^+$) is a common fragmentation pathway.

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[11\]](#)
- Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).[\[11\]](#)

Infrared (IR) Spectroscopy

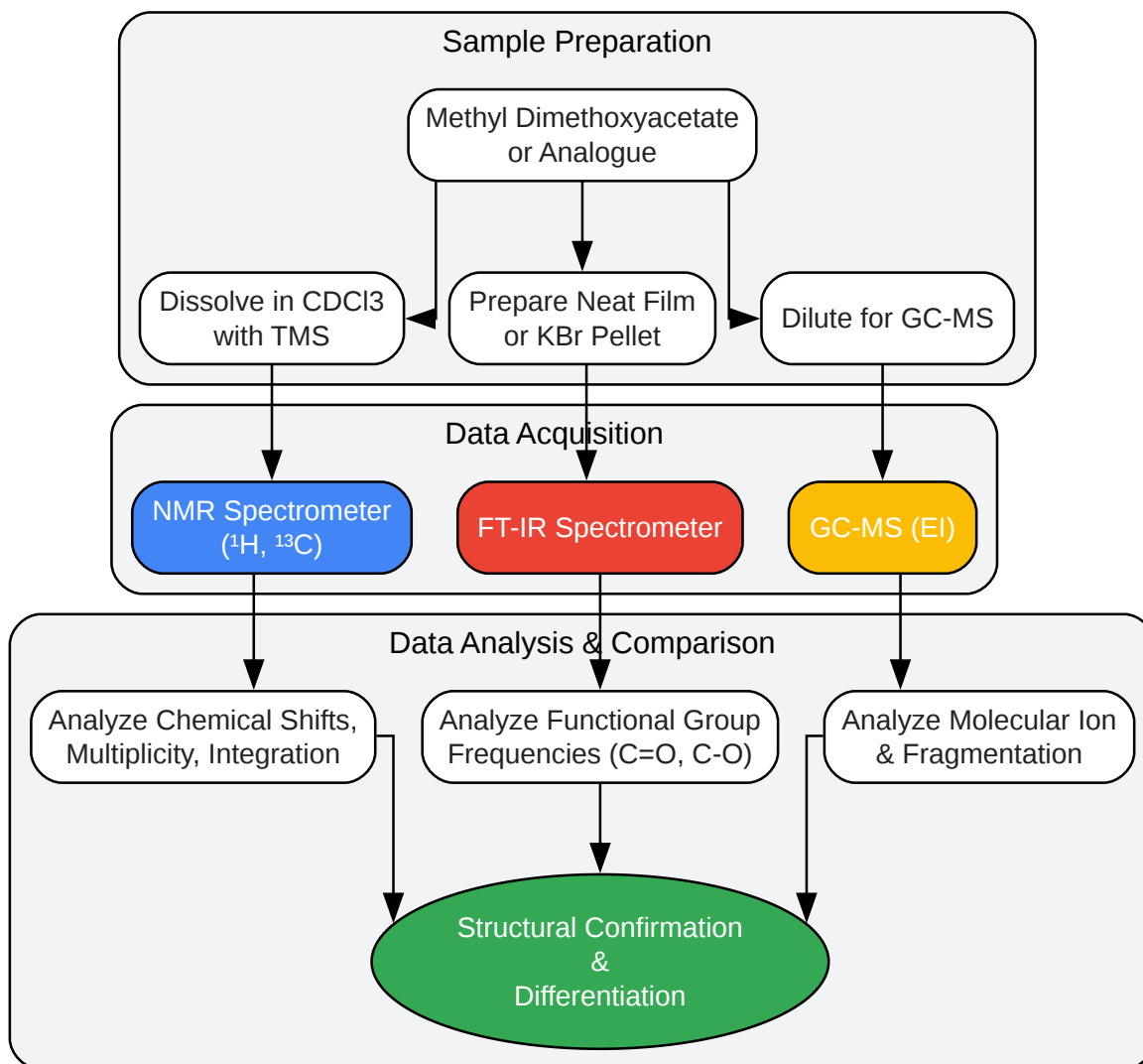
- Instrumentation: Spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: Liquid samples are analyzed as a neat thin film between potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[\[7\]](#)[\[11\]](#)
- Data Acquisition: Spectra are typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Instrumentation: Electron Ionization (EI) mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[\[10\]](#)
- Sample Preparation: Samples are diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.
- Data Acquisition: A standard EI energy of 70 eV is used. The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.[\[10\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of **methyl dimethoxyacetate** and its analogues.



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Caption: General workflow for spectroscopic analysis.

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